

In-Depth Technical Guide: 4-Fluorobenzonitrile ¹³C₆ Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the quality control of 4-Fluorobenzonitrile-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. The following sections detail the key analytical parameters, experimental protocols, and data interpretation in a format amenable to researchers and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found in a Certificate of Analysis for 4-Fluorobenzonitrile-¹³C₆. These values represent a batch of high purity and isotopic enrichment suitable for demanding research applications.

Table 1: Identity and Physical Properties

Parameter	Specification	Result
Product Name	4-Fluorobenzonitrile-13C6	Conforms
CAS Number	Not available for ¹³ C ₆ variant	Not Applicable
Molecular Formula	¹³ C ₆ C ₁ H ₄ FN	C7H4FN
Molecular Weight	127.07 g/mol	127.07 g/mol
Appearance	White to off-white solid	White solid
Solubility	Soluble in DMSO, Acetonitrile	Conforms

Table 2: Purity and Impurity Profile

Analytical Test	Method	Acceptance Criteria	Result
Chemical Purity	HPLC	≥ 98%	99.8%
Isotopic Enrichment	LC-MS	≥ 99 atom % ¹³ C	99.5 atom % ¹³ C
Residual Solvents	GC-HS	Conforms to ICH Q3C	Conforms
Water Content	Karl Fischer Titration	≤ 0.5%	0.1%

Table 3: Spectroscopic Data

Analysis	Method	Result
¹ H-NMR	400 MHz, DMSO-d ₆	Conforms to structure
¹³ C-NMR	101 MHz, DMSO-d ₆	Conforms to structure
Mass Spectrum	ESI-MS	[M+H] ⁺ = 128.04

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are representative of the techniques used to generate the data in this guide.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of 4-Fluorobenzonitrile-¹³C₆ by separating it from any non-labeled or other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient mixture of Acetonitrile and Water (both with 0.1% Formic Acid).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 254 nm.
- Injection Volume: 10 μL.
- Sample Preparation: A stock solution of 1 mg/mL is prepared in Acetonitrile. A working solution of 0.1 mg/mL is prepared by diluting the stock solution with the mobile phase.
- Data Analysis: The peak area of 4-Fluorobenzonitrile-¹³C₆ is compared to the total peak area
 of all components in the chromatogram to calculate the percentage purity.

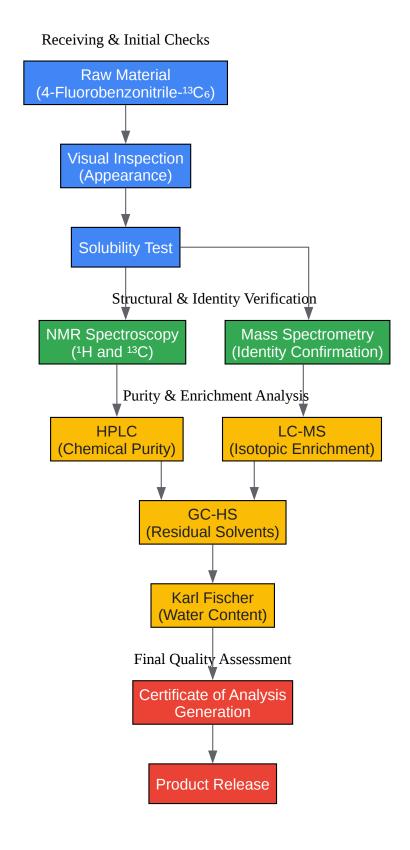
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Enrichment

This method determines the isotopic enrichment of the ¹³C-labeled compound.

- Instrumentation: A high-resolution mass spectrometer coupled with a UHPLC system.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
- Scan Mode: Full scan from m/z 100-200.

Data Analysis: The relative intensities of the ion corresponding to the fully ¹³C₆-labeled molecule (m/z = 128.04 for [M+H]⁺) and the ion corresponding to the unlabeled molecule (m/z = 122.04 for [M+H]⁺) are used to calculate the isotopic enrichment.

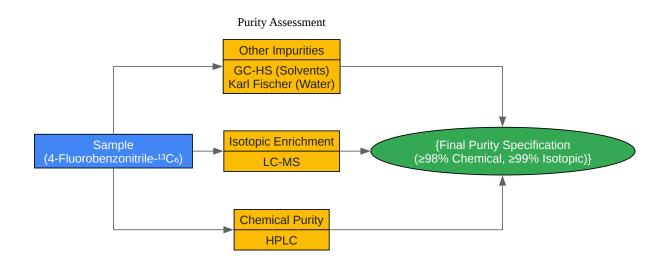
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation


¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of the compound.

- Instrumentation: A 400 MHz NMR spectrometer.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- ¹H-NMR: The spectrum is analyzed for the characteristic aromatic proton signals, confirming the substitution pattern of the benzene ring.
- ¹³C-NMR: The spectrum shows signals corresponding to the seven carbon atoms, with the six labeled carbons exhibiting characteristic shifts and couplings.

Mandatory Visualizations

The following diagrams illustrate the analytical workflow and logical relationships in the quality control of 4-Fluorobenzonitrile-¹³C₆.



Click to download full resolution via product page

Caption: Analytical workflow for the quality control of 4-Fluorobenzonitrile-13C6.

Click to download full resolution via product page

Caption: Logical relationship for purity assessment of 4-Fluorobenzonitrile-13C6.

To cite this document: BenchChem. [In-Depth Technical Guide: 4-Fluorobenzonitrile-¹³C₆
 Certificate of Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12422539#4-fluorobenzonitrile-13c6-certificate-of-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com